

An In-Depth Technical Guide to beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	beta-Methylcholine chloride	
Cat. No.:	B1221220	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-methylcholine chloride, systematically known as (2-Hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium salt.[1][2][3] It serves as a crucial biochemical reagent and is recognized as a key reference standard in pharmaceutical quality control, particularly for the analysis of methacholine chloride.[3][4] Structurally, it is an analog of choline featuring a methyl group on the beta carbon of the propyl chain. This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and its role in biological signaling pathways, primarily as a hydrolysis product of the potent muscarinic agonist, methacholine.[5][6]

Chemical Structure and Identification

Beta-methylcholine chloride is a chiral compound, existing as a racemic mixture.[2] The core structure consists of a quaternary ammonium cation and a chloride anion. The cation is characterized by a trimethylammonium group attached to a propan-2-ol moiety.

- IUPAC Name: 2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride[2]
- Alternate Names: 2-Hydroxypropyltrimethylammonium Chloride, β-Methylcholine Chloride[1]
 [7]

Molecular Formula: C₆H₁₆ClNO[1]

SMILES: CC(O)C--INVALID-LINK--(C)C.[Cl-][8]

InChl Key: RUUHDEGJEGHQKL-UHFFFAOYSA-M[8]

Physicochemical and Toxicological Properties

The compound is typically a white to light yellow crystalline solid.[4][7] It is hygroscopic and should be stored in a cool, dark place under an inert atmosphere.[9][10]

Table 1: Physicochemical and Toxicological Data for beta-Methylcholine Chloride

Property	Value	Reference(s)
CAS Number	2382-43-6	[1][8]
Molecular Weight	153.65 g/mol	[1][8]
Appearance	White to light yellow/orange powder to crystal	[7][9]
Melting Point	166.0 - 171.0 °C	[9][10]
Purity (Typical)	>98.0% (Nonaqueous Titration)	[7][9]
LDLo (subcutaneous, mouse)	630 mg/kg	[8]

Experimental Protocols

Beta-methylcholine is the direct hydrolysis product of methacholine chloride.[5][6] This conversion can be achieved under alkaline conditions.

Protocol:

 Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of methacholine chloride by dissolving 0.500 g of methacholine chloride reference standard in deionized water to a final solution weight of 409.3 g.[5] Store this solution at 4 °C.[5]

- Alkaline Hydrolysis: To induce hydrolysis, mix 33.9 mL of the 1000 mg/L methacholine stock standard with a dilute sodium hydroxide solution (e.g., 0.26 mL of 50% NaOH diluted with 15.8 mL of water).[5]
- Reaction: Allow the mixture to react overnight. During this period, methacholine is hydrolyzed to form beta-methylcholine and acetate.[5]
- Neutralization: After the reaction is complete, acidify the mixture to a pH below 4 using the minimum required volume of 1 N hydrochloric acid.[5]
- Storage: Store the final beta-methylcholine solution in a high-density polyethylene or polypropylene bottle at 4 °C.[5]

Click to download full resolution via product page

Workflow for beta-Methylcholine Synthesis.

The purity of methacholine chloride and the quantification of impurities, including betamethylcholine, can be accurately determined using a Reagent-Free™ Ion Chromatography (RFIC™) system.[5][6]

Protocol:

- System Configuration: Utilize an ion chromatography system (e.g., Dionex ICS-2100) equipped with an autosampler and chromatography data system software.[6]
- Cation Separation: For the analysis of methacholine and beta-methylcholine, employ a
 cation exchange column set (e.g., IonPac CG/CS17) with an electrolytically generated
 methanesulfonic acid (MSA) eluent.[6]
- Sample Preparation:

- Methacholine Assay: Dilute the initial sample solution (e.g., 25 g/L methacholine in 0.9% sodium chloride) 1000-fold with filtered, deionized water.[5][6]
- Impurity Determination: For detecting trace amounts of beta-methylcholine, perform a 100fold dilution of the initial sample solution with deionized water.[5][6]
- Analysis: Inject the prepared sample into the IC system. Beta-methylcholine can be detected and quantified even at trace levels (µg/L).[5][6]
- Calibration: Generate calibration curves for beta-methylcholine using a certified reference standard over a range covering several orders of magnitude to ensure linearity.[5]

Click to download full resolution via product page

Analytical Workflow for beta-Methylcholine.

Biological Activity and Signaling Pathways

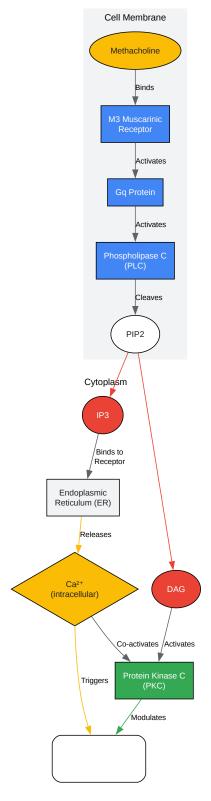
While **beta-methylcholine chloride** itself is primarily used as a biochemical reagent and reference standard, its acetylated form, acetyl-β-methylcholine chloride (methacholine), is a potent, non-selective muscarinic receptor agonist.[4][8][11] Methacholine is more resistant to hydrolysis by acetylcholinesterase than acetylcholine, giving it a more prolonged effect.[12] It is clinically used in the methacholine challenge test to diagnose bronchial hyperresponsiveness and asthma.[12][13]

The binding of methacholine to muscarinic receptors (primarily the M3 subtype on airway smooth muscle) initiates a G-protein coupled signaling cascade.[12][13]

Signaling Cascade:

Agonist Binding: Methacholine binds to the M3 muscarinic receptor.[13]

Foundational & Exploratory



- G-Protein Activation: The receptor activates a Gq protein.[12]
- PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[12]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12]
- Calcium Release: IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[12]
- PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates downstream targets.[12]
- Physiological Response: The elevated intracellular Ca²⁺ leads to the contraction of smooth muscle, resulting in bronchoconstriction.[12]

Additional research indicates that methacholine-induced effects can also involve nitric oxide (NO) and prostaglandin second messenger systems, leading to the activation of a cGMP-dependent kinase.[14]

Signaling Pathway of Acetyl-beta-methylcholine (Methacholine)

Click to download full resolution via product page

Methacholine-induced M3 Receptor Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Beta-Methylcholine Chloride USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. β-Methylcholine Chloride | 2382-43-6 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. beta-Methylcholine Chloride | 2382-43-6 | TCI AMERICA [tcichemicals.com]
- 8. BETA-METHYLCHOLINE CHLORIDE | CAS#:2382-43-6 | Chemsrc [chemsrc.com]
- 9. beta-Methylcholine Chloride | 2382-43-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. beta-Methylcholine Chloride | 2382-43-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. abmole.com [abmole.com]
- 12. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Signal transduction pathways in modulation of ciliary beat frequency by methacholine -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to beta-Methylcholine Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221220#what-is-the-structure-of-beta-methylcholine-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com